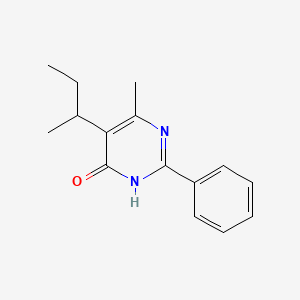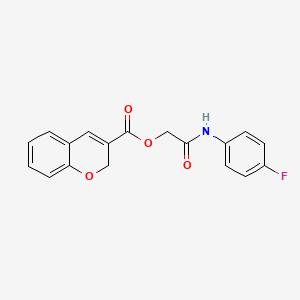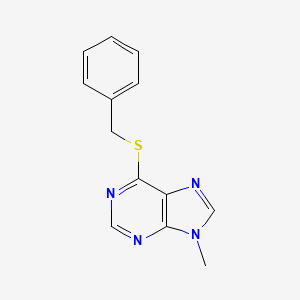
9H-Purine, 6-(benzylthio)-9-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzylthio)-9-methyl-9H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound features a benzylthio group attached to the sixth position and a methyl group attached to the ninth position of the purine ring. The unique structure of 6-(Benzylthio)-9-methyl-9H-purine makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-9-methyl-9H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The chlorine atom at the sixth position is substituted with a benzylthio group. This is achieved by reacting 6-chloropurine with benzylthiol in the presence of a base like sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the purine ring at the ninth position. This can be done using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 6-(Benzylthio)-9-methyl-9H-purine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-(Benzylthio)-9-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler purine derivative.
Substitution: The benzylthio group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Purine derivatives without the benzylthio group.
Substitution: Various substituted purine derivatives depending on the substituent introduced.
科学的研究の応用
6-(Benzylthio)-9-methyl-9H-purine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex purine derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and proteins.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(Benzylthio)-9-methyl-9H-purine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Pathways Involved: It may inhibit the replication of viral DNA or RNA by incorporating into the nucleic acid chain and causing chain termination. Additionally, it can interfere with the synthesis of nucleotides, leading to the inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
6-Benzylthio-9H-purine: Lacks the methyl group at the ninth position.
9-Methyl-9H-purine: Lacks the benzylthio group at the sixth position.
6-(Methylthio)-9-methyl-9H-purine: Has a methylthio group instead of a benzylthio group at the sixth position.
Uniqueness
6-(Benzylthio)-9-methyl-9H-purine is unique due to the presence of both the benzylthio and methyl groups, which confer distinct chemical and biological properties. The benzylthio group enhances its lipophilicity, potentially improving its ability to cross cell membranes, while the methyl group at the ninth position may influence its interaction with molecular targets.
特性
CAS番号 |
91803-89-3 |
|---|---|
分子式 |
C13H12N4S |
分子量 |
256.33 g/mol |
IUPAC名 |
6-benzylsulfanyl-9-methylpurine |
InChI |
InChI=1S/C13H12N4S/c1-17-9-16-11-12(17)14-8-15-13(11)18-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChIキー |
LMKRSLXIKOQLMK-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1N=CN=C2SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


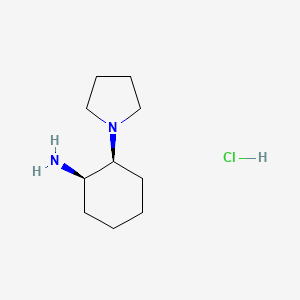
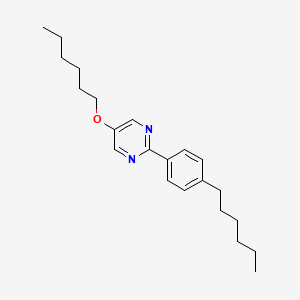
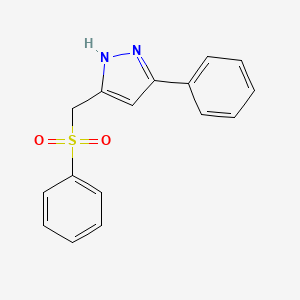
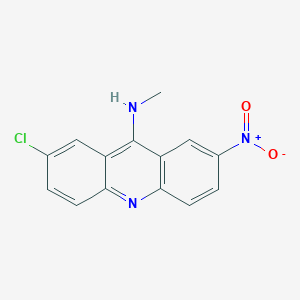
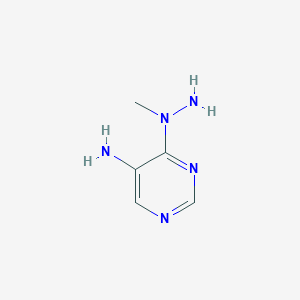
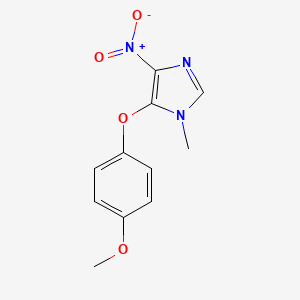
![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
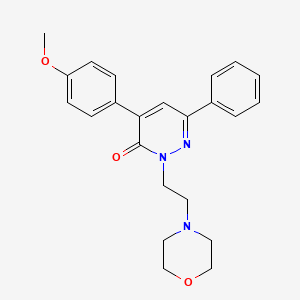
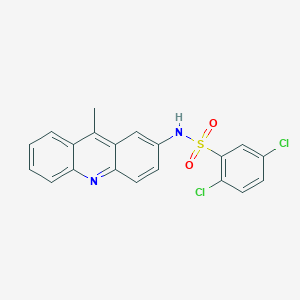
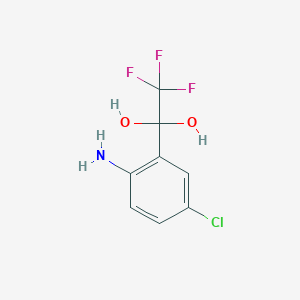
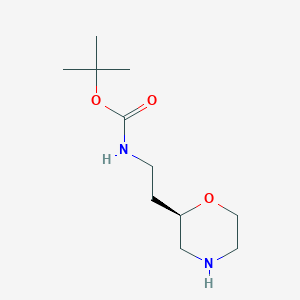
![5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925441.png)
